(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole
CAS No.: 1358991-79-3
Cat. No.: VC11682916
Molecular Formula: C30H27N3O2
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358991-79-3 |
|---|---|
| Molecular Formula | C30H27N3O2 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | (4S)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C30H27N3O2/c1-19-13-23-24(14-20(19)2)26(16-30-33-28(18-35-30)22-11-7-4-8-12-22)31-25(23)15-29-32-27(17-34-29)21-9-5-3-6-10-21/h3-16,27-28,31H,17-18H2,1-2H3/b25-15-,26-16-/t27-,28-/m1/s1 |
| Standard InChI Key | HVYYLSOGQDOJQT-OIWCJDAFSA-N |
| Isomeric SMILES | CC1=CC\2=C(/C(=C/C3=N[C@H](CO3)C4=CC=CC=C4)/N/C2=C\C5=N[C@H](CO5)C6=CC=CC=C6)C=C1C |
| SMILES | CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6 |
| Canonical SMILES | CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Configuration
IUPAC Nomenclature and Synonyms
The systematic IUPAC name of the compound is (4S)-2-[( Z)-[(3 Z)-5,6-dimethyl-3-[[(4 S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole . This name reflects its stereochemical specificity, including two (4S)-configured oxazolyl groups and (1Z,3Z) double-bond geometries. Common synonyms include:
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(4S,4'S)-2,2'-((1Z,1'Z)-(5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) .
Molecular Formula and Weight
The molecular formula was confirmed via high-resolution mass spectrometry, with a computed exact mass of 461.2103 Da . The molecular weight of 461.6 g/mol aligns with theoretical calculations .
Table 1: Key Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1358991-79-3 | |
| Molecular Formula | ||
| Molecular Weight | 461.6 g/mol | |
| XLogP3-AA | 5.2 | |
| Topological Polar Surface Area | 55.2 Ų |
Structural and Stereochemical Features
Core Architecture
The molecule comprises a central 5,6-dimethylisoindole scaffold bridged by two (4S)-4-phenyl-4,5-dihydrooxazole groups via conjugated methylene linkages. The isoindole system is substituted with methyl groups at positions 5 and 6, while the oxazole rings are fused to phenyl groups at their 4-position .
Stereochemical Configuration
Critical stereochemical elements include:
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Two (4S) stereocenters in the oxazole rings, dictating their spatial orientation.
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(1Z,3Z) double-bond geometry in the methylene bridges, ensuring planar conjugation across the isoindole system .
These features were validated via InChIKeyHVYYLSOGQDOJQT-OIWCJDAFSA-N, which encodes stereochemical and connectivity data .
Functional Group Reactivity
The oxazole rings (aromatic heterocycles with one oxygen and one nitrogen atom) and isoindole system (a bicyclic structure with two fused benzene-like rings) enable diverse reactivity:
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Oxazole: Participates in electrophilic substitution and ring-opening reactions.
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Isoindole: Susceptible to redox reactions due to its conjugated π-system .
Physicochemical Properties
Solubility and Stability
Computational models predict low aqueous solubility (XLogP3 = 5.2) , favoring organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. The compound’s stability under ambient conditions remains uncharacterized but is likely influenced by its conjugated system.
Spectroscopic Characteristics
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UV-Vis: Absorption maxima expected in the 250–350 nm range due to π→π* transitions in the isoindole and oxazole systems.
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NMR: Predicted signals include aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) .
Applications in Research and Industry
Organic Synthesis
The compound serves as a precursor for:
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Chiral ligands in asymmetric catalysis.
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Fluorescent probes via functionalization of the isoindole core .
Materials Science
Conjugated systems like isoindole may enhance charge transport in organic semiconductors .
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